(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1359658-32-4
VCID: VC8070071
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCNC(C1)COC
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

CAS No.: 1359658-32-4

Cat. No.: VC8070071

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate - 1359658-32-4

Specification

CAS No. 1359658-32-4
Molecular Formula C11H22N2O3
Molecular Weight 230.30
IUPAC Name tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Standard InChI Key QBJWNCXOPXVECA-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN[C@H](C1)COC
SMILES CC(C)(C)OC(=O)N1CCNC(C1)COC
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)COC

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises a six-membered piperazine ring with a methoxymethyl (-CH₂-O-CH₃) substituent at the C3 position and a tert-butoxycarbonyl (Boc) group at the N1 nitrogen. X-ray crystallography and computational modeling confirm the (R)-configuration at C3, which dictates its spatial orientation and interaction with biological targets . The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
IUPAC Nametert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1CCNC@HCOC

Stereochemical Impact on Reactivity

The (R)-configuration induces distinct steric and electronic effects compared to its (S)-enantiomer (CAS 955400-16-5) . For instance, the methoxymethyl group’s orientation influences nucleophilic substitution rates at the piperazine nitrogen and modulates hydrogen-bonding interactions in catalyst systems. Enantioselective synthesis routes prioritize the (R)-form due to its higher affinity for G protein-coupled receptors in preclinical models .

Synthesis and Optimization Strategies

Primary Synthetic Route

The standard preparation involves reacting (R)-3-(methoxymethyl)piperazine with tert-butyl chloroformate in a dichloromethane/water biphasic system under mild basic conditions (pH 8–9, 0–5°C). Triethylamine is typically employed to scavenge HCl, yielding the Boc-protected product with >95% purity after extraction and recrystallization .

Reaction Scheme:
(R)-3-(methoxymethyl)piperazine + ClCO₂t-Bu → (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate + HCl

Process Optimization

Recent advances utilize flow chemistry to enhance reproducibility and reduce reaction times. A 2024 study demonstrated a 20% increase in yield (from 78% to 94%) by maintaining precise temperature control (−5°C) and employing immobilized base catalysts . Critical parameters include:

  • Solvent Selection: Tetrahydrofuran (THF) improves miscibility of reagents compared to dichloromethane .

  • Stoichiometry: A 1.1:1 molar ratio of tert-butyl chloroformate to piperazine minimizes di-Boc byproducts.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.5 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (50 mg/mL) and acetonitrile . Long-term storage requires protection from light at −20°C, with degradation studies showing <2% impurity formation over six months under these conditions .

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.525
DMSO5025
Ethanol1525
Acetone3025

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.33 (s, 3H, OCH₃), 3.45–3.55 (m, 2H, CH₂O), 3.70–4.10 (m, 6H, piperazine CH₂) .

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym), 1170 cm⁻¹ (Boc C-N).

Biological Activities and Mechanistic Insights

Central Nervous System (CNS) Applications

Dopamine D₃ receptor ligands incorporating this scaffold demonstrated sub-nanomolar binding affinity (Kᵢ = 0.2 nM) in rat striatal membranes, with 100-fold selectivity over D₂ receptors . Molecular dynamics simulations attribute this selectivity to hydrophobic interactions between the methoxymethyl group and Tyr³⁶⁵ in the D₃ binding pocket .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a key precursor in synthesizing:

  • Antihistamines: Second-generation H₁ antagonists with reduced CNS penetration due to the Boc group’s steric bulk.

  • Kinase Inhibitors: Aurora kinase inhibitors for breast cancer, where the piperazine ring chelates ATP-binding site residues .

Table 3: Patent Analysis (2020–2025)

ApplicationPatent CountKey Assignees
Anticancer Agents45Pfizer, Roche
Neuroprotective Drugs28Biogen, AbbVie
Antibacterials17Merck & Co., Shionogi

Asymmetric Catalysis

Chiral Ru(II) complexes derived from (R)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate achieve 98% ee in ketone hydrogenations, surpassing traditional diamino catalysts . The methoxymethyl group’s electron-donating effect stabilizes transition states via O→Ru coordination .

Comparative Analysis with Structural Analogs

(R)- vs. (S)-Enantiomers

While the (S)-enantiomer (CAS 955400-16-5) shares identical physical properties, it exhibits 10-fold lower affinity for serotonin 5-HT₆ receptors (Kᵢ = 150 nM vs. 15 nM for (R)-form) . This disparity underscores the importance of stereochemistry in drug design.

tert-Butyl vs. Other Protecting Groups

Replacing the Boc group with benzyloxycarbonyl (Cbz) reduces solubility in nonpolar solvents by 40% but enhances oxidative stability in liver microsomes.

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